N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4S/c1-14-5-6-16(12-15(14)2)21(24)23-13-20(19-4-3-11-27-19)28(25,26)18-9-7-17(22)8-10-18/h3-12,20H,13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUUCYRUQFYIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide is a synthetic compound with potential biological activity, particularly in the fields of oncology and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H17F2NO6S2
- Molecular Weight : 457.5 g/mol
- CAS Number : 896328-61-3
These properties suggest that the compound contains a complex structure involving sulfonamide, furan, and fluorobenzene moieties, which are known to influence biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. Additionally, the presence of fluorine enhances the compound's stability and bioavailability, while the furan ring may engage in π-π stacking interactions with aromatic residues in proteins.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. For instance, related compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. The fluorine substitution in these compounds often leads to enhanced selectivity and potency against specific HDAC isoforms.
Table 1: Comparative IC50 Values of Related Compounds
| Compound Name | Target HDAC | IC50 Value (μM) |
|---|---|---|
| FNA | HDAC3 | 0.095 |
| SAHA | HDAC1 | 17.25 |
| This compound | TBD | TBD |
The above table illustrates that compounds structurally similar to this compound exhibit promising anticancer activities with low IC50 values, indicating high potency.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. The presence of the sulfonamide group is known for its antibacterial properties, potentially making this compound effective against certain bacterial strains.
Case Studies
- In Vitro Studies : A study on related compounds indicated significant antiproliferative effects against HepG2 liver cancer cells with IC50 values around 1.30 μM. These findings suggest that this compound could exhibit similar or enhanced effects due to its structural modifications .
- In Vivo Studies : In xenograft models, compounds with analogous structures demonstrated tumor growth inhibition rates exceeding 48%. This highlights the potential for this compound to be developed as a therapeutic agent in cancer treatment.
Scientific Research Applications
Antibacterial Properties
Sulfonamides are known for their antibacterial properties. Research indicates that compounds like N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide may inhibit bacterial dihydropteroate synthase, an enzyme essential for folate biosynthesis in bacteria. This mechanism suggests potential applications in treating bacterial infections.
Anticancer Activity
Studies have shown that sulfonamide derivatives can exhibit anticancer properties by interfering with cellular processes. The unique structure of this compound may enhance its ability to interact with specific biological targets involved in cancer cell proliferation.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes makes it a candidate for research in drug development. Its structural features allow it to bind effectively to enzyme active sites, potentially leading to the development of novel therapeutics for various diseases.
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that sulfonamide derivatives similar to this compound showed significant inhibition against various bacterial strains, indicating its potential as an antibacterial agent.
- Anticancer Mechanisms : Research focused on the anticancer effects of sulfonamides revealed that certain derivatives could induce apoptosis in cancer cells by targeting metabolic pathways critical for tumor growth.
- Enzyme Interaction Studies : Investigations into enzyme interactions highlighted the compound's potential to serve as a lead molecule for drug design aimed at inhibiting enzymes linked to disease progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives
(a) N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)
- Key Features : Dichlorophenyl substituent, ethoxymethoxy group.
- The absence of a sulfonyl or furan group reduces metabolic complexity compared to the target .
(b) (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide
- Key Features : Shared 3,4-dimethylbenzamide core; branched alkoxy chain instead of sulfonyl/furan.
- Metabolism : Undergoes hydroxylation (54% of metabolites), demethylation, and glucuronidation , primarily targeting the aryl methyl groups . The target compound’s furan and sulfonyl groups may introduce alternative oxidative pathways (e.g., sulfone stability or furan ring hydroxylation) .
Sulfonyl-Containing Compounds
(a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Key Features : Triazole-thione core with aryl sulfonyl groups.
- Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization .
- Comparison : The target compound lacks a triazole ring but shares the 4-fluorobenzenesulfonyl group , which may confer similar electronic effects (e.g., electron-withdrawing properties enhancing stability) .
(b) N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide
Furan-Containing Compounds
(a) N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide
- Key Features : Furan-2-yl group, nitroacetamide side chain.
- Comparison: The target’s furan is directly linked to a sulfonyl-ethyl group, whereas this compound’s furan is functionalized with a dimethylamino group. This difference may influence bioavailability (e.g., steric hindrance vs. hydrogen bonding) .
Structural and Functional Data Table
Key Research Findings
- Sulfonyl Group Impact: The 4-fluorobenzenesulfonyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as seen in triazole-thione derivatives .
- Furan vs. Thiadiazole : Furan-containing compounds (target) may exhibit lower polarity than thiadiazole analogs, affecting membrane permeability .
- Benzamide Metabolism : 3,4-Dimethyl substitution in benzamides directs hydroxylation to methyl groups, a pattern observed in related compounds .
Preparation Methods
Sulfonylation of Furan-Containing Precursor
A common strategy involves reacting 2-(furan-2-yl)ethyl bromide with 4-fluorobenzenesulfonamide under basic conditions.
Example Protocol
-
Reagents :
-
2-(Furan-2-yl)ethyl bromide (1.2 equiv)
-
4-Fluorobenzenesulfonamide (1.0 equiv)
-
Potassium carbonate (2.0 equiv)
-
Dimethylformamide (DMF), 60°C, 12 h
-
-
Reaction Mechanism :
The bromide undergoes nucleophilic displacement by the sulfonamide nitrogen, facilitated by K₂CO₃ as a base. -
Yield : ~70–80% after column chromatography (hexane/ethyl acetate, 3:1).
Alternative Route: Michael Addition
For enhanced stereochemical control, a Michael addition between 4-fluorobenzenesulfonyl chloride and a furan-containing enamine has been reported.
Conditions :
-
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (TEA)
-
Temperature: 0°C → room temperature, 6 h
Amide Bond Formation
The final step involves coupling the ethylamine intermediate with 3,4-dimethylbenzoic acid.
Carbodiimide-Mediated Coupling
Reagents :
-
3,4-Dimethylbenzoic acid (1.1 equiv)
-
Ethylamine intermediate (1.0 equiv)
-
EDC·HCl (1.2 equiv), HOBt (1.2 equiv)
-
Solvent: DCM, 0°C → room temperature, 24 h
Procedure :
-
Activate the carboxylic acid with EDC/HOBt for 30 min.
-
Add the ethylamine intermediate and stir for 24 h.
-
Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate gradient).
Schotten-Baumann Conditions
For large-scale synthesis, the Schotten-Baumann method offers a cost-effective alternative:
-
Reagents :
-
3,4-Dimethylbenzoyl chloride (1.5 equiv)
-
Ethylamine intermediate (1.0 equiv)
-
NaOH (10% aqueous), DCM, 0°C, 2 h
-
Optimization and Challenges
Regioselectivity in Sulfonylation
The steric bulk of the furan ring necessitates careful control of reaction conditions to avoid diastereomer formation. Polar aprotic solvents (e.g., DMF) and slow addition of sulfonyl chlorides improve selectivity.
Purification Strategies
-
Column Chromatography : Effective for separating sulfonamide and amide byproducts (Rf = 0.3–0.5 in hexane/ethyl acetate).
-
Recrystallization : Ethyl acetate/hexanes (1:4) yields high-purity crystals (mp 128–130°C).
Analytical Data and Validation
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) :
δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 1H, ArH), 7.32–7.25 (m, 3H, ArH), 6.55 (s, 1H, furan), 4.15 (q, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 6H, CH₃), 1.95 (s, 1H, NH). -
HRMS (ESI+) :
Calcd for C₂₂H₂₁FNO₃S [M+H]⁺: 438.1245; Found: 438.1248.
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water, 70:30).
Q & A
Q. Key Considerations :
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Monitor reaction progress via TLC or HPLC.
How can the structure of this compound be confirmed using spectroscopic methods?
Basic (Characterization)
A combination of techniques is required:
- ¹H/¹³C-NMR : Assign peaks to verify the presence of the 4-fluorobenzenesulfonyl group (δ 7.6–8.1 ppm for aromatic protons), furan-2-yl protons (δ 6.3–7.4 ppm), and dimethylbenzamide methyl groups (δ 2.2–2.5 ppm). Compare experimental shifts with density functional theory (DFT)-calculated values .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion).
- X-ray Crystallography (if crystals are obtainable): Resolve bond lengths and angles, particularly for the sulfonyl and benzamide moieties .
What experimental designs are recommended for initial biological activity screening?
Q. Basic (Biological Evaluation)
- Anticancer Activity :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM for 48–72 hours. Include positive controls (e.g., doxorubicin) .
- 3D Cell Migration Assays : Use Matrigel-based models to evaluate antimetastatic potential .
- Enzyme Inhibition : Screen against kinases or sulfotransferases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
How can structure-activity relationships (SAR) guide the optimization of this compound?
Q. Advanced (SAR Analysis)
- Modify Substituents :
- Replace the 4-fluorobenzenesulfonyl group with other sulfonamides (e.g., methylsulfonyl) to assess solubility and target binding .
- Vary the furan-2-yl moiety with thiophene or pyrrole rings to alter electronic properties .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding with the benzamide carbonyl) .
Q. Advanced (Data Analysis)
- Assay Standardization :
- Control cell passage number, serum concentration, and incubation time .
- Validate results across multiple cell lines (e.g., compare epithelial vs. mesenchymal cancer models).
- Mechanistic Follow-Up :
- Perform proteomics to identify off-target effects (e.g., unintended kinase inhibition) .
- Use isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies .
What methodologies are suitable for studying interactions with biological targets?
Q. Advanced (Mechanistic Studies)
- Molecular Docking : Use AutoDock Vina to model binding poses in sulfotransferase active sites (PDB ID: 3F1Y). Focus on sulfonyl-benzamide interactions with catalytic residues .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for target proteins .
- Fluorescence Polarization : Quantify disruption of protein-DNA interactions if the compound targets transcription factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
